2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Thieno[2,3-d]pyrimidine core construction: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine compound.
Coupling of the benzimidazole and thieno[2,3-d]pyrimidine units: This step often requires the use of a sulfanyl linker, which can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple pathways:
DNA Binding: The compound can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Signal Transduction: The compound can interfere with signaling pathways that regulate cell growth and apoptosis
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: A simpler structure with similar biological activities.
Thieno[2,3-d]pyrimidine: Shares the core structure but lacks the benzimidazole and sulfanyl groups.
Phenylthieno[2,3-d]pyrimidine: Similar core structure with different substituents.
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of multiple pharmacophores, which enhances its potential biological activities and makes it a versatile compound for drug development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-13-14(2)29-20-19(13)21(27)26(15-8-4-3-5-9-15)22(25-20)28-12-18-23-16-10-6-7-11-17(16)24-18/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEVYBBPQYTMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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